molecular formula C20H18N2O2 B5802047 1-methyl-3-[2-(2-naphthyloxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one

1-methyl-3-[2-(2-naphthyloxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one

Cat. No. B5802047
M. Wt: 318.4 g/mol
InChI Key: GAOKFIRTHNNABA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-3-[2-(2-naphthyloxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as SR-49059 and has been shown to have a variety of biochemical and physiological effects that make it a valuable tool for researchers.

Mechanism of Action

The mechanism of action of 1-methyl-3-[2-(2-naphthyloxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one involves its binding to the vasopressin V1b receptor. This receptor is found in certain areas of the brain and is involved in the regulation of stress and anxiety. By blocking this receptor, SR-49059 has been shown to have anxiolytic effects in animal models.
Biochemical and Physiological Effects:
In addition to its anxiolytic effects, 1-methyl-3-[2-(2-naphthyloxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one has been shown to have a variety of other biochemical and physiological effects. These include effects on the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress and the immune system. SR-49059 has also been shown to have effects on the release of oxytocin, which is involved in social bonding and reproduction.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-methyl-3-[2-(2-naphthyloxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one in lab experiments is its selectivity for the vasopressin V1b receptor. This makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one limitation of using SR-49059 is that it has relatively low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research involving 1-methyl-3-[2-(2-naphthyloxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one. One area of interest is the role of the vasopressin V1b receptor in addiction and substance abuse. Another potential direction is the use of SR-49059 in the treatment of anxiety disorders and other psychiatric conditions. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various areas of scientific research.

Synthesis Methods

The synthesis of 1-methyl-3-[2-(2-naphthyloxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one involves several steps. The first step is the condensation of 2-naphthol and ethyl bromoacetate to form 2-(2-naphthyloxy)ethyl acetate. This intermediate is then reacted with 1-methyl-1H-benzimidazole-2-thiol to form the final product.

Scientific Research Applications

1-methyl-3-[2-(2-naphthyloxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one has been used in a variety of scientific research applications. One of the most common uses is as a selective antagonist of the vasopressin V1b receptor. This receptor is involved in the regulation of stress and anxiety, and the use of SR-49059 has been shown to have anxiolytic effects in animal models.

properties

IUPAC Name

1-methyl-3-(2-naphthalen-2-yloxyethyl)benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-21-18-8-4-5-9-19(18)22(20(21)23)12-13-24-17-11-10-15-6-2-3-7-16(15)14-17/h2-11,14H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOKFIRTHNNABA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(C1=O)CCOC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-[2-(naphthalen-2-yloxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one

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